3-[(E)-({2-[(3-Methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate
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Overview
Description
3-[(E)-({2-[(3-Methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a phenyl group, and several functional groups including methoxy, formamido, and acetamido groups. This compound is part of the thiophene derivatives family, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-[(E)-({2-[(3-Methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically employs large-scale condensation reactions under controlled conditions. The use of microwave irradiation and specific catalysts, such as cuprous iodide, can enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Thiophene derivatives undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-[(E)-({2-[(3-Methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of 3-[(E)-({2-[(3-Methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, thiophene derivatives can inhibit kinases, block voltage-gated sodium channels, and modulate estrogen receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus
Uniqueness
3-[(E)-({2-[(3-Methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy, formamido, and acetamido groups contribute to its potential therapeutic effects and reactivity, distinguishing it from other thiophene derivatives .
Properties
Molecular Formula |
C22H19N3O5S |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
[3-[(E)-[[2-[(3-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C22H19N3O5S/c1-29-17-7-3-6-16(12-17)21(27)23-14-20(26)25-24-13-15-5-2-8-18(11-15)30-22(28)19-9-4-10-31-19/h2-13H,14H2,1H3,(H,23,27)(H,25,26)/b24-13+ |
InChI Key |
VXKYTQXPPYXCSC-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CS3 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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